Ethyl 2-butyl-2-carbamoylhexanoate
Description
Ethyl 2-butyl-2-carbamoylhexanoate is an ester derivative characterized by a hexanoate backbone substituted with a butyl group and a carbamoyl (NH$_2$CO-) moiety at the 2-position. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (due to the carbamoyl group) and increased lipophilicity (from the branched butyl chain).
The carbamoyl group distinguishes it from simpler esters (e.g., ethyl hexanoate) by enabling participation in hydrogen bonding and nucleophilic reactions, which may expand its utility in pharmaceutical intermediates or agrochemicals.
Properties
IUPAC Name |
ethyl 2-butyl-2-carbamoylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-4-7-9-13(11(14)15,10-8-5-2)12(16)17-6-3/h4-10H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILPAHYEMMAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304566 | |
| Record name | ETHYL 2-BUTYL-2-CARBAMOYL-HEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92671-73-3 | |
| Record name | NSC166297 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL 2-BUTYL-2-CARBAMOYL-HEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-butyl-2-carbamoylhexanoate typically involves the esterification of 2-butyl-2-carbamoylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-butyl-2-carbamoylhexanoic acid+ethanol→ethyl 2-butyl-2-carbamoylhexanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-2-carbamoylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2-butyl-2-carbamoylhexanoic acid and ethanol.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-butyl-2-carbamoylhexanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-butyl-2-carbamoylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-butyl-2-carbamoylhexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include nucleophilic acyl substitution and ester hydrolysis, which are common for ester compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of ethyl 2-butyl-2-carbamoylhexanoate, a comparative analysis with structurally related esters is provided below.
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Molecular Features | Key Properties/Applications | Reference |
|---|---|---|---|---|
| This compound | Carbamoyl, butyl, ethyl ester | Branched alkyl, amide linkage | High lipophilicity; potential bioactivity | N/A |
| Ethyl acetoacetate | Keto, ethyl ester | β-ketoester | Enolate formation; synthetic precursor | |
| Ethyl 3-(carbamoylamino)but-2-enoate | Carbamoylamino, ethyl ester | Conjugated double bond, Z-configuration | Reactivity in cycloadditions | |
| Ethyl 4-carbamoylbenzimidazole-2-carboxylate | Carbamoyl, benzimidazole, ester | Aromatic heterocycle | Therapeutic agent (enzyme inhibition) | |
| Ethyl 2-acetyl-4-bromobenzoate | Acetyl, bromine, ethyl ester | Halogenated aromatic | Electrophilic substitution; medicinal chemistry |
Structural and Reactivity Differences
Carbamoyl vs. Keto Groups: Unlike ethyl acetoacetate (a β-ketoester), the carbamoyl group in this compound lacks acidic α-hydrogens, reducing its capacity for enolate formation.
Butyl Substituent: The branched butyl chain increases steric hindrance compared to simpler esters (e.g., ethyl hexanoate), which may slow nucleophilic acyl substitution but improve stability in hydrophobic environments .
Comparison with Aromatic Analogs : Unlike halogenated or benzimidazole-containing esters (e.g., ethyl 4-carbamoylbenzimidazole-2-carboxylate), this compound lacks aromaticity, reducing π-π stacking interactions but favoring aliphatic reactivity patterns .
Uniqueness of this compound
For example:
- Compared to ethyl 3-(carbamoylamino)but-2-enoate, it lacks conjugated unsaturation but offers greater flexibility for stereochemical modifications .
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